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Compound of Interest

Compound Name: ST-193

Cat. No.: B1663846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral potency of ST-193 and its

structural analogs, a promising class of compounds targeting arenavirus entry. The data

presented is compiled from preclinical studies and is intended to inform further research and

development in the field of antiviral therapeutics.

Introduction
Arenaviruses, such as Lassa virus (LASV), Junin virus (JUNV), and Machupo virus (MACV),

are emerging pathogens that can cause severe and often fatal hemorrhagic fevers in humans.

There is a pressing need for effective antiviral therapies to combat these threats. ST-193, a

benzimidazole derivative, was identified as a potent inhibitor of arenavirus entry. Subsequent

research has focused on developing structural analogs with improved potency,

pharmacokinetic properties, and broader activity. This guide details the structure-activity

relationships (SAR) of these analogs and their comparative efficacy.

Mechanism of Action: Inhibition of Viral Entry
ST-193 and its analogs act as arenavirus entry inhibitors. Their primary target is the viral

glycoprotein complex (GPC), a key component for viral attachment and fusion with host cells.

The GPC is comprised of three subunits: the stable signal peptide (SSP), the receptor-binding
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subunit GP1, and the transmembrane fusion subunit GP2. These inhibitors are believed to bind

to the GP2 subunit, stabilizing the pre-fusion conformation of the GPC and preventing the pH-

dependent conformational changes necessary for membrane fusion within the endosome. This

mechanism effectively blocks the virus from releasing its genetic material into the host cell

cytoplasm, thus halting the infection at an early stage.
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Caption: Arenavirus entry pathway and the inhibitory action of ST-193 analogs.

Comparative Antiviral Potency
The following table summarizes the in vitro antiviral activity of ST-193 and its key structural

analog, LHF-535, against various arenaviruses. The data is presented as the 50% inhibitory

concentration (IC50) or 50% effective concentration (EC50), which represents the

concentration of the compound required to inhibit viral activity by 50%.
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ity
Index
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CC50/IC
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Referen
ce

ST-193
Benzimid

azole

Lassa

virus

(LASV)

pseudoty

pe

Pseudovi

rus

Neutraliz

ation

1.6
>10,000

nM
>6250 [1]

Junin

virus

(JUNV)

pseudoty

pe

Pseudovi

rus

Neutraliz

ation

0.62
>10,000

nM
>16129 [2]

Machupo

virus

(MACV)

pseudoty

pe

Pseudovi

rus

Neutraliz

ation

3.1
>10,000

nM
>3225 [2]

Guanarit

o virus

(GTOV)

pseudoty

pe

Pseudovi

rus

Neutraliz

ation

0.44
>10,000

nM
>22727 [2]

Sabia

virus

(SABV)

pseudoty

pe

Pseudovi

rus

Neutraliz

ation

~12
Not

Reported

Not

Reported
[1]

Tacaribe

virus

(TCRV)

Plaque

Reductio

n

Not

Reported

Not

Reported

Not

Reported
[1]
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LHF-535

Benzimid

azole

Analog

Lassa

virus

(LASV)

Not

Specified

Potent

(2-6 fold

> ST-

193)

Not

Reported

Not

Reported
[3]

Junin

virus

(JUNV)

Not

Specified

Potent

(2-6 fold

> ST-

193)

Not

Reported

Not

Reported
[3]

Machupo

virus

(MACV)

Not

Specified

Potent

(2-6 fold

> ST-

193)

Not

Reported

Not

Reported
[3]

Imidazop

yridine

Analog

Imidazop

yridine

Lassa

virus

(LASV)

pseudoty

pe

Pseudovi

rus

Neutraliz

ation

~0.16

(10-fold >

ST-193)

Not

Reported

Not

Reported
[4]

Note: Direct comparison of IC50/EC50 values should be made with caution as they can vary

depending on the specific assay conditions, cell lines, and virus strains used.

Structure-Activity Relationship (SAR) Summary
Benzimidazole Core: The benzimidazole scaffold is crucial for the antiviral activity of ST-193
and its analogs.

Imidazopyridine Core: Replacement of the benzimidazole core with an imidazopyridine

moiety has been shown to increase the inhibitory activity against LASV by approximately 10-

fold.[4]

LHF-535: As an optimized analog of ST-193, LHF-535 demonstrates 2- to 6-fold higher

potency against a broad range of arenaviruses.[3] The specific structural modifications

leading to this increased potency are proprietary.
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GP2 Transmembrane Domain Interaction: Studies with resistant viral variants have identified

mutations in the transmembrane domain of the GP2 subunit, indicating this region as the

primary binding site for this class of inhibitors.[4]

Experimental Protocols
The antiviral potency of ST-193 and its analogs is primarily evaluated using two key in vitro

assays: the pseudovirus neutralization assay and the plaque reduction assay.

Pseudovirus Neutralization Assay
This assay provides a safe and high-throughput method to screen for inhibitors of viral entry in

a BSL-2 laboratory setting.

Principle: Replication-defective viral particles (e.g., lentivirus or VSV) are engineered to

express the arenavirus GPC on their surface and carry a reporter gene (e.g., luciferase or

GFP). The ability of a compound to block the entry of these pseudoviruses into susceptible

cells is quantified by the reduction in reporter gene expression.

Methodology:

Cell Seeding: Susceptible cells (e.g., 293T) are seeded in 96-well plates.

Compound Preparation: The test compounds (ST-193 analogs) are serially diluted to various

concentrations.

Incubation: The cells are pre-incubated with the diluted compounds.

Infection: A standardized amount of arenavirus pseudovirus is added to the wells.

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter

gene expression.

Detection: Reporter gene activity is measured (e.g., luminescence for luciferase,

fluorescence for GFP).

Data Analysis: The percentage of inhibition is calculated relative to untreated control wells,

and the IC50 value is determined.
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Caption: Workflow for the pseudovirus neutralization assay.
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Plaque Reduction Assay
This is the gold-standard assay to determine the antiviral activity against live, replication-

competent viruses and must be performed in a BSL-4 facility for pathogenic arenaviruses.

Principle: The assay measures the ability of a compound to reduce the number of plaques

(zones of cell death) formed by the virus in a monolayer of susceptible cells.

Methodology:

Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-

well plates.

Virus-Compound Incubation: The virus is pre-incubated with serial dilutions of the test

compound.

Infection: The cell monolayers are infected with the virus-compound mixture.

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with

a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread

and allow for the formation of localized plaques. The overlay medium also contains the

respective concentrations of the test compound.

Incubation: The plates are incubated for several days until visible plaques are formed.

Staining: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

Data Analysis: The number of plaques in the treated wells is counted and compared to the

untreated control wells. The EC50 value is calculated as the compound concentration that

reduces the plaque number by 50%.

In Vivo Efficacy
ST-193 has been evaluated in a guinea pig model of Lassa fever.[5][6] Treatment with ST-193
resulted in a significant reduction in viremia and increased survival rates compared to

untreated controls, demonstrating its potential for in vivo efficacy.[5][6] Similarly, LHF-535 has

shown protective effects in a lethal guinea pig model of Lassa pathogenesis.
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Conclusion
ST-193 and its structural analogs represent a promising class of broad-spectrum arenavirus

entry inhibitors. The optimization of the initial benzimidazole scaffold has led to the

development of compounds like LHF-535 with enhanced potency. The detailed understanding

of their mechanism of action and structure-activity relationships provides a solid foundation for

the rational design of next-generation antiviral therapeutics against these high-consequence

pathogens. Further preclinical and clinical development of these compounds is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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